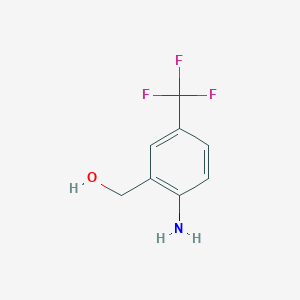

![molecular formula C7H6N2O B1592169 Imidazo[1,2-a]pyridin-6-ol CAS No. 885275-62-7](/img/structure/B1592169.png)

Imidazo[1,2-a]pyridin-6-ol

概要

説明

Imidazo[1,2-a]pyridin-6-ol is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridin-6-ol employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-6-ol is characterized by a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .科学的研究の応用

Therapeutic Potential

Imidazo[1,2-a]pyridine, a bicyclic heterocyclic ring, is recognized for its extensive applications in medicinal chemistry. It has shown promise in areas such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and as a proton pump inhibitor. This scaffold is featured in various marketed preparations like zolimidine and zolpidem. Structural modifications of this compound have led to the discovery and development of novel therapeutic agents (Deep et al., 2016).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridine have been extensively studied. It has been divided into three categories: enzyme inhibitors, receptor ligands, and anti-infectious agents. The enzyme inhibitors category includes compounds that have been classified based on their inhibition of specific enzymes, like CDK, VEGFR, PI3K, EGFR, RGGT, etc. These inhibitors have also shown effectiveness against various tumor cell lines. Several imidazo[1,2-a]pyridine-based analogues are under clinical trials as potential anticancer agents (Goel, Luxami, & Paul, 2016).

Synthesis and Chemical Properties

The synthesis and functionalization of imidazo[1,2-a]pyridines have been a critical area of study. Recent methods focus on using readily available starting substrates and catalysts under mild conditions, enhancing biological activity. This includes the development of new methods for the synthesis of functionalized imidazo[1,2-a]pyridine derivatives (Ravi & Adimurthy, 2017).

Antiulcer Applications

Imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents. They are not histamine receptor antagonists or prostaglandin analogues, yet exhibit gastric antisecretory and cytoprotective properties. Their mechanism may involve the inhibition of the H+/K+-ATPase enzyme, as demonstrated by compounds like SCH 28080 (Kaminski et al., 1985).

Antiviral Applications

Imidazo[1,2-a]pyridines bearing a thioether side chain have shown significant antiviral activity against human cytomegalovirus and varicella-zoster virus. Their structure-activity relationship reveals potential for further development as antiviral agents (Gueiffier et al., 1998).

Corrosion Inhibition

Apart from pharmaceutical applications, imidazo[1,2-a]pyridines have been effective as corrosion inhibitors due to their excited state intra-molecular proton transfer. Their adsorption on metallic surfaces follows the Langmuir isotherm, suggesting potential industrial applications (Salim et al., 2018).

作用機序

Target of Action

Imidazo[1,2-a]pyridin-6-ol and its derivatives have been identified as covalent anticancer agents . The primary target of these compounds is the KRAS G12C protein, a key player in various cancers .

Mode of Action

Imidazo[1,2-a]pyridin-6-ol interacts with its target, the KRAS G12C protein, through a covalent bond . This interaction results in the inhibition of the protein, thereby preventing it from promoting cancer cell growth and proliferation .

Biochemical Pathways

The inhibition of the KRAS G12C protein by Imidazo[1,2-a]pyridin-6-ol affects the phosphatidylinositol 3-kinase (PI3K) signalling pathway . This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism . Therefore, the disruption of this pathway by Imidazo[1,2-a]pyridin-6-ol can lead to the inhibition of cancer cell growth and proliferation .

Result of Action

The result of Imidazo[1,2-a]pyridin-6-ol’s action is the inhibition of cancer cell growth and proliferation . By targeting and inhibiting the KRAS G12C protein, Imidazo[1,2-a]pyridin-6-ol disrupts the PI3K signalling pathway, leading to the suppression of cancer cell growth and proliferation .

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridin-6-ol and its derivatives have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Future research may focus on further exploring these properties and developing more efficient synthesis methods .

特性

IUPAC Name |

imidazo[1,2-a]pyridin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEIQZOHERKVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616963 | |

| Record name | Imidazo[1,2-a]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-6-ol | |

CAS RN |

885275-62-7 | |

| Record name | Imidazo[1,2-a]pyridin-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)

![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)

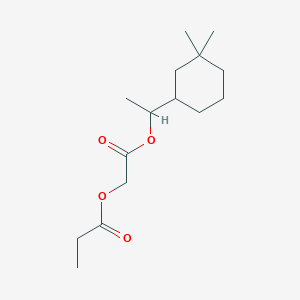

![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)